Agarose

Overview

Description

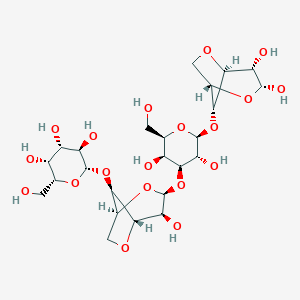

Agarose is a heteropolysaccharide, generally extracted from certain red seaweed . It is a linear polymer made up of the repeating unit of agarobiose, which is a disaccharide made up of D-galactose and 3,6-anhydro-L-galactopyranose . This compound is frequently used in molecular biology for the separation of large molecules, especially DNA, by electrophoresis .

Synthesis Analysis

This compound is typically prepared by extracting it from red seaweed using a series of chemical and physical methods . This preparation process involves washing, grinding, and boiling the algae to extract the agar, followed by purification of the agar using filtration and precipitation techniques .Molecular Structure Analysis

This compound is a linear polymer with a molecular weight of about 120,000, consisting of alternating D-galactose and 3,6-anhydro-L-galactopyranose linked by α-(1→3) and β-(1→4) glycosidic bonds . The 3,6-anhydro-L-galactopyranose is an L-galactose with an anhydro bridge between the 3 and 6 positions .Chemical Reactions Analysis

Heating this compound in the microwave, while a common laboratory procedure, can result in injury if proper precautions are not taken . This compound can become superheated and boil suddenly when removed from the microwave, resulting in splash or burn injuries to the hands, arms, and face .Physical And Chemical Properties Analysis

This compound is available as a white powder which dissolves in near-boiling water, and forms a gel when it cools . This compound exhibits the phenomenon of thermal hysteresis in its liquid-to-gel transition, i.e., it gels and melts at different temperatures .Scientific Research Applications

Tissue Engineering : Agarose is considered for tissue engineering due to its biocompatibility, thermo-reversible gelation behavior, and resemblance to the extracellular matrix. It supports cell growth and controlled drug delivery (Zarrintaj et al., 2018).

Enzyme Immobilization : this compound's unique structure, including high porosity and hydrophilicity, makes it suitable for enzyme immobilization, enhancing enzymatic activity and stability (Zucca et al., 2016).

This compound in DNA Analysis : It plays a crucial role in the study of DNA, such as in gel electrophoresis for DNA separation and characterization. This compound gels have a stable DNA content, useful for differentiating enzymatic activities in DNA extracts (Schaller et al., 1972).

Advanced Drug Delivery : this compound's reversible thermogelling behavior, mechanical properties, and bioactivity make it a promising candidate for advanced drug delivery systems (Khodadadi Yazdi et al., 2020).

Biochemical Analysis : this compound serves as an inert carrier in biochemical analysis, used in techniques like electrophoresis and immune electrophoresis (Chen Hong, 2000).

Lithium-Ion Batteries : As an environmentally-benign element, this compound is explored for use in rechargeable lithium-ion batteries, significantly improving electrochemical performance (Hwang et al., 2016).

Cancer Research : Studies have utilized this compound in assessing the anchorage-independent growth of human tumor cells, correlating with their metastatic potential in vivo (Li et al., 1989).

This compound-Carbon Composites : this compound can be used to synthesize metal/semiconductor nanoparticles with antibacterial activity and is convertible into metal-carbon composites of catalytic importance (Datta et al., 2008).

Mechanism of Action

Target of Action

Agarose, also known as SEPHAROSE, primarily targets proteins for isolation and purification . It is widely used in the fields of chromatographic separation and purification of proteins . The ligands can be divided into traditional affinity ligands, hydrophobic ligands, ion exchange ligands, mixed-mode ligands, and peptide biomimetic ligands .

Mode of Action

This compound interacts with its targets through various mechanisms. For instance, it forms microscopic pores that act as a molecular sieve, separating molecules based on their charge, size, and shape . In protein purification, this compound-based beads are highly porous, mechanically resistant, chemically and physically inert, and sharply hydrophilic . These features make them particularly suitable for enzyme immobilization with a wide range of derivatization methods .

Biochemical Pathways

This compound affects several biochemical pathways. For example, it plays a vital role in the agarolytic pathway, where it is depolymerized into monosaccharides . This compound can also be developed into different forms through physical, biological, and chemical modifications, enabling it to perform optimally in different environments .

Result of Action

The primary result of this compound’s action is the separation of DNA, RNA, or proteins based on their physical properties such as size and charge . In the context of protein purification, studies have shown that anionic dendronized polymer supplemented with traditional detergents can purify membrane-containing soluble proteins, reduce the detergent required for subsequent purification, and improve purification yield .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the mobility of DNA molecules in this compound gel electrophoresis is inversely proportional to gel concentration . Also, the size of the DNA molecule and the applied voltage can affect the migration of DNA . Furthermore, the this compound concentration in a gel can influence the rate at which a molecule migrates, with higher concentrations leading to smaller pore sizes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Agarose exhibits unique biochemical properties due to its structure and composition. It forms a gel when cooled, which is highly porous, mechanically resistant, chemically and physically inert, and sharply hydrophilic . These properties make this compound particularly suitable for enzyme immobilization . This compound interacts with various biomolecules, including enzymes and proteins, during biochemical reactions . For instance, it is used in gel electrophoresis to separate DNA fragments .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is non-toxic and has been used in cell culture media, gel plates, or overlays for cells in tissue culture . This compound’s influence on cell function includes its role in cell signaling pathways and cellular metabolism . For example, this compound can be used to create a concentration gradient for cell migration studies .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily related to its physical properties and structure. This compound forms a three-dimensional mesh of channels when solidified, which can trap biomolecules like DNA during electrophoresis . This allows for the separation of DNA fragments based on their size . The this compound polymer chains form helical fibers that aggregate into a supercoiled structure with a radius of 20-30 nanometers .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. This compound exhibits the phenomenon of thermal hysteresis in its liquid-to-gel transition, i.e., it gels and melts at different temperatures . This property is crucial in applications like gel electrophoresis, where the gel needs to maintain its structure over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, this compound has been used in various biomedical applications due to its biocompatibility

Metabolic Pathways

This compound itself is not directly involved in metabolic pathways within the cell. It plays a crucial role in the study of these pathways. For instance, this compound gel electrophoresis is used to separate DNA fragments, which can help in studying gene expression and other metabolic processes .

Transport and Distribution

This compound does not get transported or distributed within cells or tissues. It forms a matrix that can hold and separate biomolecules, allowing for their transport and distribution during procedures like gel electrophoresis .

Subcellular Localization

This compound does not have a subcellular localization as it is not taken up by cells. It provides a medium for the study of subcellular components. For instance, this compound gel electrophoresis can be used to separate DNA fragments, aiding in the study of genetic material within the cell .

properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3R,4S,5S,8R)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O19/c25-1-5-9(27)11(29)12(30)22(38-5)41-17-8-4-36-20(17)15(33)24(40-8)43-18-10(28)6(2-26)39-23(14(18)32)42-16-7-3-35-19(16)13(31)21(34)37-7/h5-34H,1-4H2/t5-,6-,7+,8+,9+,10+,11+,12-,13+,14-,15+,16-,17-,18+,19+,20+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHZNBUODTQTK-WKGBVCLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@H]([C@H]5[C@@H]([C@@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Agarose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

9012-36-6 | |

| Record name | Sepharose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009012366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agarose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Agarose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of agarose?

A1: this compound is a linear polymer consisting of repeating units of D-galactose and 3,6-anhydro-L-galactose. While a specific molecular formula is not typically used, the repeating disaccharide unit can be represented as (C12H20O10)n. The molecular weight of this compound varies greatly depending on the source and purification method, typically ranging from 100,000 to 200,000 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A: Fourier-Transform Infrared Spectroscopy (FT-IR) is commonly used to characterize this compound, revealing characteristic peaks corresponding to specific functional groups, such as hydroxyl groups and glycosidic bonds. [, , , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, can provide detailed structural information on this compound, including the conformation and linkage of sugar residues. [, ]

Q3: How does ionic strength affect the properties of this compound hydrogels?

A: Research has shown that the presence of supporting salts like NaCl and LiCl can significantly impact the mechanical properties of this compound hydrogels. Increased ionic strength generally reduces the immediate elastic response while enhancing the linear stress-strain behavior. This effect is more pronounced with Li+ compared to Na+. []

Q4: How is this compound used in molecular biology research?

A: this compound gel electrophoresis is a cornerstone technique in molecular biology, utilizing this compound gels to separate DNA, RNA, and protein molecules based on size and charge. The porous nature of the gel allows for the movement of molecules under an electric field, enabling their visualization and analysis. [, , , , ]

Q5: Can this compound be used to study chemotaxis in microorganisms?

A: Yes, an this compound-in-plug bridge method has been developed to study chemotaxis in microorganisms like Halobacterium salinarum. This method involves creating an this compound plug containing chemoeffectors and observing the accumulation of microorganisms around the plug using microscopy. []

Q6: What are the applications of this compound in tissue engineering?

A: this compound is highly biocompatible and can be used to create three-dimensional scaffolds for tissue engineering applications. It provides a suitable environment for cell growth and differentiation, supporting the development of various tissues like cartilage. [, , ]

Q7: How is this compound used in phantom studies for medical imaging?

A: this compound loaded with materials like BaSO4 can be used to create phantoms that mimic the properties of human tissues for medical imaging studies involving CT and MRI. These phantoms help evaluate and calibrate imaging techniques. [, ]

Q8: What are the limitations of this compound in drug delivery applications?

A: While this compound is biocompatible and can encapsulate drugs, its slow degradation rate and limited control over drug release kinetics pose challenges for drug delivery applications. []

Q9: Can this compound be used for all types of cells in 3D cell culture?

A: While this compound is suitable for many cell types, its relatively large pore size and lack of cell adhesion motifs might not be ideal for all cell types, especially those requiring strong cell-matrix interactions. [, ]

Q10: How can the properties of this compound be further modified for specific applications?

A: Research focuses on modifying this compound through chemical derivatization or blending with other polymers to fine-tune its properties, such as mechanical strength, degradation rate, and bioactivity, for specific applications. [, , , ]

Q11: What is the potential of this compound in developing sustainable materials?

A: As a natural and biodegradable polymer, this compound holds significant potential for developing sustainable materials in various fields, including packaging, agriculture, and bioremediation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.